molecular formula C18H19N3O2 B3817386 N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide

N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide

Cat. No. B3817386
M. Wt: 309.4 g/mol
InChI Key: SQUGUVHLSSXOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide, also known as Ro 15-4513, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of imidazobenzodiazepines and has been shown to have an impact on the central nervous system.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide involves its interaction with the GABA-A receptor. It acts as a positive allosteric modulator, which means that it enhances the activity of the receptor in the presence of GABA. This leads to an increase in inhibitory neurotransmission, resulting in sedation, anxiolysis, and muscle relaxation.
Biochemical and Physiological Effects
N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide has been shown to have a range of biochemical and physiological effects. It has been demonstrated to have anxiolytic, sedative, and anticonvulsant properties. It has also been shown to have an impact on memory and learning, with some studies suggesting that it may impair memory consolidation.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide in lab experiments is its specificity for the GABA-A receptor. This allows researchers to investigate the effects of modulating this receptor without interfering with other neurotransmitter systems. However, one limitation is that the compound has a relatively short half-life, which means that its effects may not be long-lasting.

Future Directions

There are several future directions for research on N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide. One area of interest is its potential as a treatment for anxiety disorders. Another area of research is its effects on sleep, with some studies suggesting that it may improve sleep quality. Additionally, there is interest in investigating the compound's potential as a treatment for alcohol withdrawal and addiction. Finally, further research is needed to fully understand the compound's impact on memory and learning, as well as its potential side effects.

Scientific Research Applications

N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have an impact on the GABA-A receptor, which is a neurotransmitter receptor that plays a role in anxiety, sedation, and muscle relaxation. The compound has also been used to study the effects of alcohol on the brain and to investigate the mechanisms of alcohol withdrawal.

properties

IUPAC Name

N,N-diethyl-5-(4-phenylimidazol-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-3-20(4-2)18(22)16-10-11-17(23-16)21-12-15(19-13-21)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUGUVHLSSXOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)N2C=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-5-(4-phenyl-1H-imidazol-1-yl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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